

# Application Notes and Protocols for Luche Reduction with Sodium Borodeuteride

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## Compound of Interest

Compound Name: Sodium borodeuteride

Cat. No.: B133744

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## Introduction

The Luche reduction is a highly effective and chemoselective method for the 1,2-reduction of  $\alpha,\beta$ -unsaturated ketones to the corresponding allylic alcohols.<sup>[1][2]</sup> This reaction utilizes a combination of a lanthanide salt, most commonly cerium(III) chloride ( $\text{CeCl}_3$ ), and a hydride source, in this case, **sodium borodeuteride** ( $\text{NaBD}_4$ ), in an alcoholic solvent.<sup>[1]</sup> The use of **sodium borodeuteride** allows for the specific incorporation of a deuterium atom at the carbonyl carbon, providing a valuable tool for isotopic labeling in metabolic studies, mechanistic investigations, and the synthesis of deuterated pharmaceutical compounds.

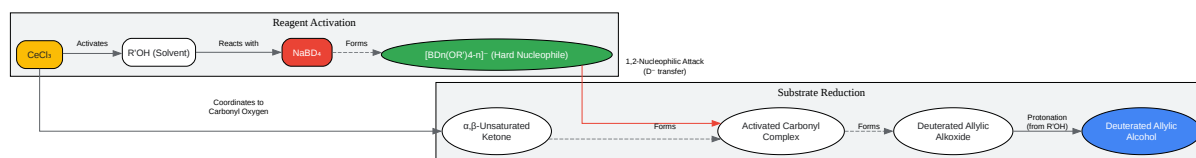
The key to the Luche reduction's selectivity lies in the role of the cerium(III) ion. It is believed to coordinate to the alcohol solvent, increasing its acidity and facilitating the in situ formation of alkoxyborodeuterides from **sodium borodeuteride**.<sup>[1][3]</sup> These alkoxyborodeuterides are "harder" reducing agents according to Hard and Soft Acids and Bases (HSAB) theory, which preferentially attack the "hard" carbonyl carbon (1,2-addition) over the "soft"  $\beta$ -carbon of the enone (1,4-addition).<sup>[1][3]</sup> Furthermore, the cerium(III) ion can activate the carbonyl group by acting as a Lewis acid, further promoting the 1,2-reduction pathway.<sup>[4][5]</sup>

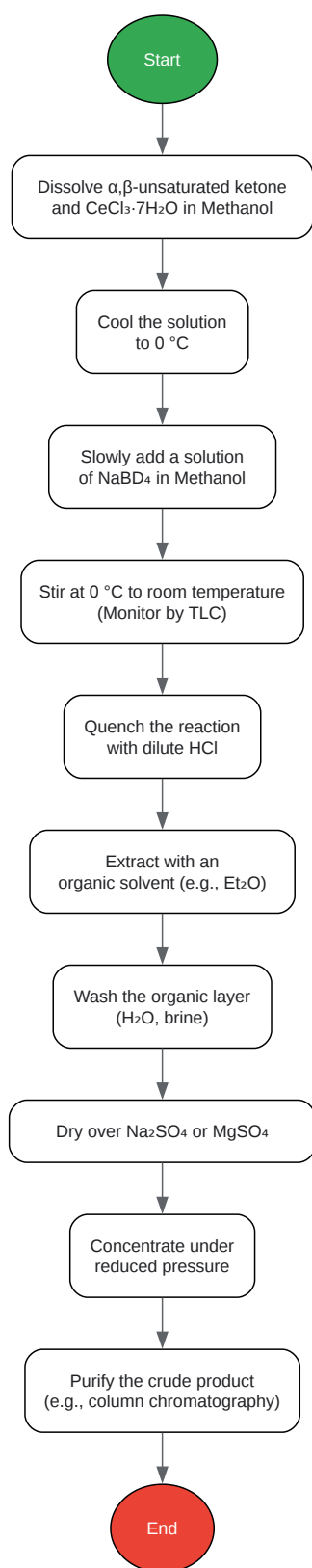
A significant advantage of the Luche reduction is its high chemoselectivity. Ketones can be selectively reduced in the presence of aldehydes, as aldehydes readily form acetals in the alcoholic solvent, rendering them inert to the reduction conditions.<sup>[2]</sup> The reaction is typically

fast, proceeding at or below room temperature, and is tolerant of a wide range of functional groups.[4]

## Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed mechanistic pathway of the Luche reduction with **sodium borodeuteride**.





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